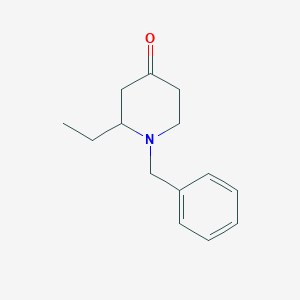

1-Benzyl-2-ethylpiperidin-4-one

Description

Significance of Piperidinone Heterocycles in Contemporary Synthetic Chemistry

Piperidine (B6355638) and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals and naturally occurring alkaloids. nih.govnih.gov The piperidinone core, a six-membered ring containing a nitrogen atom and a ketone functional group, is a particularly important synthetic building block. nih.gov Its significance stems from the following attributes:

Structural Versatility: The piperidinone ring can be readily functionalized at various positions, allowing for the creation of a diverse library of derivatives. The nitrogen atom and the carbonyl group offer reactive sites for a wide range of chemical transformations.

Pharmacological Relevance: Many compounds incorporating the piperidinone scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This has made them attractive targets for medicinal chemists.

Synthetic Accessibility: A variety of synthetic methods have been developed for the construction of the piperidinone ring system, making these scaffolds readily accessible for research and development. nih.gov

The continued exploration of piperidinone-based compounds in drug discovery underscores their importance in contemporary synthetic chemistry.

Overview of 1-Benzyl-2-ethylpiperidin-4-one: Structural Context and Research Relevance

Within the broader class of N-benzylpiperidin-4-ones, the specific compound 1-Benzyl-2-ethylpiperidin-4-one presents a unique structural arrangement. The presence of an ethyl group at the 2-position of the piperidinone ring introduces a chiral center, leading to the possibility of stereoisomers with distinct biological activities.

The key structural features of 1-Benzyl-2-ethylpiperidin-4-one are summarized in the table below:

| Feature | Description |

| Core Structure | Piperidin-4-one |

| N-substituent | Benzyl (B1604629) group |

| C2-substituent | Ethyl group |

| Key Functional Groups | Tertiary amine, Ketone |

| Chirality | Presence of a stereocenter at the C2 position |

Historical Development and Evolution of N-Benzyl Piperidinone Synthesis

The synthesis of N-benzyl piperidinones has evolved over time, with chemists developing increasingly efficient and versatile methods. Early approaches often involved multi-step sequences with moderate yields.

A common and historically significant method for the synthesis of the parent compound, 1-benzyl-4-piperidone, involves the reaction of benzylamine (B48309) with acrylates, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.com Another established route is the nucleophilic substitution of 4-piperidone (B1582916) or its hydrochloride salt with a benzyl halide. google.com

More recent advancements have focused on developing one-pot procedures and utilizing novel catalytic systems to improve yields and simplify the synthetic process. For example, a one-pot approach involving the in-situ oxidation of a divinylcarbinol followed by cyclization with benzylamine has been explored for the synthesis of N-benzyl-4-piperidones. kcl.ac.uk The development of methods for the asymmetric synthesis of substituted piperidinones is also a key area of contemporary research, aiming to produce specific stereoisomers for pharmacological evaluation. mdpi.com

The table below provides a brief overview of some synthetic approaches to N-benzyl piperidinones:

| Synthetic Method | Key Reagents and Conditions | Reference |

| From Benzylamine and Acrylates | Benzylamine, methyl acrylate (B77674), sodium metal, toluene, heat | chemicalbook.com |

| From 4-Piperidone | 4-piperidone hydrochloride, benzyl bromide, potassium carbonate, DMF | chemicalbook.com |

| One-Pot Oxidation-Cyclization | Divinylcarbinol, manganese dioxide, benzylamine | kcl.ac.uk |

| From Benzylamine and Acrylic Ester | Benzylamine, acrylic ester, organic alkali, acid catalyst | google.com |

This ongoing evolution in synthetic methodology continues to expand the accessibility and utility of N-benzyl piperidinone scaffolds in organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-benzyl-2-ethylpiperidin-4-one |

InChI |

InChI=1S/C14H19NO/c1-2-13-10-14(16)8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |

InChI Key |

DPNUUVYOGUWZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=O)CCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 Ethylpiperidin 4 One and Analogous Structures

Conventional Synthetic Routes to 1-Benzyl-2-ethylpiperidin-4-one

Conventional methods for the synthesis of the 1-Benzyl-2-ethylpiperidin-4-one core structure often rely on established organic reactions that build the piperidinone ring through cyclization strategies or reductive amination pathways.

Alkylation and Cyclization Strategies for Piperidinone Core Formation

The formation of the piperidinone ring is a critical step in the synthesis of 1-Benzyl-2-ethylpiperidin-4-one. One common approach involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester. For the synthesis of the related N-benzyl-4-piperidone, benzylamine (B48309) can be reacted with methyl acrylate (B77674) to form N,N-bis(β-propionate methyl ester)benzylamine. This intermediate then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the desired 1-benzyl-4-piperidone. chemicalbook.com

Another strategy involves the direct alkylation of a pre-formed piperidinone. For instance, 4-piperidone (B1582916) monohydrate hydrochloride can be reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethyl-formamide (DMF) to produce 1-benzyl-4-piperidone. chemicalbook.com The introduction of the ethyl group at the C-2 position would typically be achieved in a subsequent step, for example, through an alkylation reaction of the corresponding enolate or a related synthetic equivalent.

A general representation of the Dieckmann condensation approach is shown below:

Dieckmann Condensation Pathway

| Reactants | Reagents & Conditions | Intermediate | Product |

|---|---|---|---|

| Benzylamine, Methyl acrylate | 1,4-addition | N,N-bis(β-propionate methyl ester)benzylamine | 1-Benzyl-4-piperidone |

Reductive Amination Pathways in Piperidinone Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy in the synthesis of piperidine (B6355638) derivatives. researchgate.net This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org This method is highly valued in the pharmaceutical industry, with studies indicating that a significant portion of C-N bond-forming reactions are accomplished via reductive amination. researchgate.net

In the context of piperidinone synthesis, a dicarbonyl compound can be reacted with an amine, such as benzylamine, followed by an intramolecular reductive cyclization to form the piperidinone ring. The choice of reducing agent is crucial for the success of the reaction. Reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they are selective for the iminium ion over the precursor carbonyl group. harvard.edu

A variety of starting materials and reaction conditions can be employed in reductive amination to produce substituted piperidinones. For example, tandem reductive amination-transamidation-cyclization reactions have been developed to produce substituted piperazin-2-ones in good yields. nih.gov

Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Effective at controlled pH (typically 6-7) to selectively reduce the iminium ion. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A mild and highly selective reagent, often used with acetic acid as a catalyst. harvard.edu |

Advanced and Stereoselective Synthesis of 2-Substituted Piperidin-4-ones

The biological activity of piperidinone-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of advanced synthetic methods that allow for the precise control of stereocenters is a major focus of modern organic synthesis.

Asymmetric Construction of the Piperidinone Ring System

The asymmetric synthesis of piperidines and their derivatives is a critical area of research, as the stereochemistry of these compounds can significantly impact their pharmacological properties. rsc.org Several strategies have been developed to construct the piperidinone ring in an enantioselective manner.

One approach involves the use of chiral building blocks derived from natural sources, such as amino acids. For instance, chiral non-racemic bicyclic lactams, which can serve as precursors to substituted piperidines, have been synthesized from (R)-(−)-2-phenylglycinol. nih.gov Another strategy employs sulfinimine-derived chiral building blocks. These can undergo intramolecular Michael additions to form enantiopure 2,4,5-trisubstituted piperidines. acs.org

Catalytic asymmetric methods offer a powerful and efficient route to chiral piperidines. For example, catalytic asymmetric ring-opening/cross-metathesis reactions have been shown to be effective for the enantioselective synthesis of piperidines. nih.gov

Diastereoselective Control in the Introduction of the C-2 Ethyl Moiety

Achieving diastereoselective control during the introduction of substituents onto the piperidinone ring is crucial for synthesizing a specific stereoisomer. When a substituent is introduced at the C-2 position of a pre-existing chiral piperidinone ring, the stereochemical outcome is influenced by the existing stereocenters.

For example, the reaction of a chiral, non-racemic amide enolate with an electrophile can proceed with high diastereoselectivity. princeton.edu In the context of synthesizing 2-substituted piperidin-4-ones, this could involve the diastereoselective alkylation of a chiral enolate derived from a piperidinone precursor. The stereochemical course of such a reaction is often dictated by steric and electronic factors of both the enolate and the incoming electrophile.

Cascade reactions, such as inter-intramolecular double Michael additions, can also provide highly functionalized cyclohexanones with excellent diastereoselectivity, which can be precursors to piperidinones. beilstein-journals.org

Enantioselective Catalysis in Piperidinone Ring Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, as it allows for the generation of a single enantiomer from an achiral starting material using a small amount of a chiral catalyst. youtube.com In the context of piperidinone synthesis, enantioselective catalysis can be applied to the ring-forming step itself.

For instance, a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate (B1144303) has been reported to afford tertiary propargylamines, which can be precursors to chiral piperidines. acs.org Merged gold/organocatalysis has also emerged as a promising strategy for enantioselective transformations that are not achievable with a single catalytic system. rsc.org

Furthermore, enantioselective photoredox catalysis, enabled by proton-coupled electron transfer (PCET), has been used for the asymmetric aza-Pinacol cyclization to produce cyclic syn 1,2-amino alcohol derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org This method relies on the generation of neutral ketyl radical intermediates that are influenced by a chiral phosphoric acid catalyst. organic-chemistry.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Benzyl-2-ethylpiperidin-4-one |

| 1-Benzyl-4-piperidone |

| 4-Piperidone monohydrate hydrochloride |

| Benzylamine |

| Benzyl bromide |

| Methyl acrylate |

| N,N-bis(β-propionate methyl ester)benzylamine |

| N,N-dimethyl-formamide (DMF) |

| Potassium carbonate |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| (R)-(−)-2-phenylglycinol |

| Chiral non-racemic bicyclic lactams |

| Sulfinimine |

| Tertiary propargylamines |

| Cyclic syn 1,2-amino alcohol derivatives |

Multicomponent Reaction Strategies for Diverse Piperidinone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates the majority of the atoms of the starting materials, have emerged as powerful tools for the efficient construction of complex molecular architectures like piperidinones. These reactions are highly atom-economical and step-efficient, offering significant advantages over traditional multi-step synthetic sequences.

One notable MCR for the synthesis of highly functionalized piperidines involves the condensation of a β-keto ester, an aromatic aldehyde, and an amine in the presence of a catalyst. researchgate.net For instance, the reaction of ethyl acetoacetate, a benzaldehyde (B42025) derivative, and an amine can be catalyzed by sulfamic acid to produce densely substituted piperidine derivatives in good to excellent yields. researchgate.net While this specific example leads to a different substitution pattern, the underlying principle can be adapted for the synthesis of 2-substituted piperidinones.

A hypothetical MCR for the synthesis of a 2-ethyl-substituted piperidinone could involve the reaction of an enamine derived from a primary amine (e.g., benzylamine) and a ketone, a β-unsaturated aldehyde (e.g., crotonaldehyde, which would introduce the 2-ethyl precursor), and a nucleophile. The sequence could proceed through a cascade of reactions including Michael addition and intramolecular cyclization.

Another approach involves a four-component synthesis of new trifluoromethyl-substituted piperidines, which demonstrates the potential of MCRs to generate significant molecular complexity in a single step. mathnet.ru This reaction, involving cyano-substituted olefins, ethyl 4,4,4-trifluoro-3-oxobutanoate, aromatic aldehydes, and ammonium (B1175870) acetate, results in piperidines with multiple stereogenic centers. mathnet.ru Adapting such a strategy to incorporate an ethyl group at the 2-position would require the careful selection of appropriate starting materials.

The following table summarizes key aspects of multicomponent strategies for piperidinone synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Product Scope | Reference |

| Three-component | β-keto ester, aromatic aldehyde, amine | Sulfamic acid, ethanol, reflux | Highly functionalized piperidines | researchgate.net |

| Four-component | Cyano-substituted olefin, β-keto ester, aromatic aldehyde, ammonium acetate | Reflux | Polysubstituted trifluoromethyl-piperidines | mathnet.ru |

Mechanistic Investigations of 1-Benzyl-2-ethylpiperidin-4-one Synthesis

Understanding the reaction mechanisms underlying the formation of 1-benzyl-2-ethylpiperidin-4-one is crucial for optimizing reaction conditions, controlling stereoselectivity, and developing novel synthetic routes.

A plausible and widely utilized method for the synthesis of N-substituted 4-piperidones is the double aza-Michael addition. ntu.edu.sgkcl.ac.uk In the context of 1-benzyl-2-ethylpiperidin-4-one, this would involve the reaction of benzylamine with a suitable divinyl ketone derivative. A one-pot oxidation-cyclization method has been developed for the preparation of a diverse range of N-substituted 4-piperidones using this approach. kcl.ac.uk

The reaction pathway can be described as follows:

Formation of the Divinyl Ketone: An appropriate precursor alcohol is oxidized to the corresponding divinyl ketone. For the synthesis of a 2-ethyl derivative, a substituted divinyl ketone would be required.

First aza-Michael Addition: Benzylamine acts as a nucleophile and adds to one of the activated double bonds of the divinyl ketone. This forms an enamine or enolate intermediate.

Intramolecular aza-Michael Addition (Cyclization): The nitrogen atom of the intermediate then undergoes an intramolecular cyclization by adding to the second double bond, forming the six-membered piperidinone ring. This is an example of an endo-cyclization. ntu.edu.sgrsc.org

The stereochemical outcome of the cyclization is of significant interest. The formation of cis or trans isomers with respect to the substituents on the piperidine ring can be influenced by the reaction conditions.

Another well-established route to 4-piperidones is the Dieckmann condensation of an aminodicarboxylate ester. chemicalbook.comresearchgate.net This multi-step process involves:

Double Michael addition of a primary amine (benzylamine) to two equivalents of an acrylate ester (e.g., ethyl acrylate) to form a diester.

Base-catalyzed intramolecular Dieckmann cyclization of the diester to form a β-keto ester.

Hydrolysis and decarboxylation of the β-keto ester to yield the final 4-piperidone.

To obtain a 2-ethyl substituent, a modified acrylate or a different strategy for the initial additions would be necessary.

The stereochemical outcome of the cyclization reactions to form substituted piperidines is determined by the relative energies of the transition states leading to the different diastereomers. Both catalyzed and uncatalyzed reactions have been studied to understand these energy differences.

In the context of Prins and carbonyl-ene cyclizations to form 3,4-disubstituted piperidines, it has been shown that the choice of catalyst (Brønsted vs. Lewis acid) can switch the reaction between kinetic and thermodynamic control, leading to different diastereomeric products. cardiff.ac.uk DFT (Density Functional Theory) calculations have been employed to investigate the transition state energies. These studies suggest that the cyclizations can proceed through a mechanism with significant carbocationic character. The relative stability of the cis and trans carbocationic intermediates influences the product distribution. cardiff.ac.uk

For the aza-Michael cyclization, the transition state will involve the approach of the nitrogen nucleophile to the carbon-carbon double bond. The geometry of this transition state will be influenced by steric and electronic factors of the substituents on the developing ring. For 1-benzyl-2-ethylpiperidin-4-one, the ethyl group at the 2-position will play a crucial role in dictating the preferred conformation of the transition state, and thus the stereochemistry of the final product.

The table below presents a hypothetical comparison of transition state characteristics for catalyzed and uncatalyzed cyclizations leading to substituted piperidones, based on analogous systems.

| Reaction Parameter | Uncatalyzed Reaction | Catalyzed Reaction (e.g., Lewis Acid) |

| Transition State | Often more flexible, may lead to mixtures of diastereomers. | More organized and rigid due to coordination with the catalyst. |

| Activation Energy | Generally higher. | Lowered by the catalyst, leading to faster reaction rates. |

| Stereocontrol | Can be lower, often under thermodynamic control. | Can be higher, potentially allowing for kinetic control and access to less stable diastereomers. |

| Key Intermediates | Zwitterionic or neutral intermediates. | Cationic intermediates or catalyst-substrate complexes. |

Chemical Reactivity and Derivatization of 1 Benzyl 2 Ethylpiperidin 4 One

Transformations at the Ketone Functionality (C-4 Position)

The carbonyl group at the C-4 position is a primary site for a variety of chemical reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Reduction Reactions to Corresponding Piperidinols

The reduction of the C-4 ketone in 1-Benzyl-2-ethylpiperidin-4-one to the corresponding alcohol, 1-benzyl-2-ethylpiperidin-4-ol, is a fundamental transformation. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

For instance, the reduction of similar N-benzyl-4-piperidones can be achieved with various reducing agents. The use of L-Selectride® or K-Selectride® often leads to the cis-isomer as the major product, following the Felkin-Anh model for stereoselectivity. In contrast, reductions with sodium borohydride (B1222165) (NaBH₄) can result in mixtures of cis and trans isomers. aalto.fi The stereoselective reduction of a related compound, 1-benzyl-4-piperidone, to cis-piperidine-3-methanol has been reported as a key step in the synthesis of bioactive molecules. researchgate.net

| Reducing Agent | Stereochemical Outcome | Reference |

| L-Selectride® | Predominantly cis-isomer | aalto.fi |

| K-Selectride® | Predominantly cis-isomer | aalto.fi |

| Sodium Borohydride (NaBH₄) | Mixture of cis and trans isomers | aalto.fi |

Nucleophilic Additions and Condensation Reactions

The ketone at C-4 is susceptible to nucleophilic attack, leading to a wide array of derivatives. These reactions are crucial for building molecular complexity.

One common reaction is the Knoevenagel condensation. For example, the condensation of N-benzyl-4-piperidone with malononitrile (B47326) has been used to prepare various 4-substituted N-benzyl-piperidines. researchgate.net Another significant reaction is the aldol (B89426) condensation. N-Benzyl-4-piperidone can react with benzaldehyde (B42025) derivatives in the presence of dry HCl gas to form N-Benzyl-3,5-di(arylmethylene)-4-piperidone derivatives. guidechem.com

The Wittig reaction provides another route for C-C bond formation at the C-4 position. For instance, (methoxymethyl)triphenylphosphonium (B8745145) chloride can be reacted with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether, to yield 1-benzylpiperidine-4-carbaldehyde. chemicalbook.com Similarly, the Darzens condensation of N-benzyl-4-piperidone with ethyl chloroacetate (B1199739) has also been reported. chemicalbook.com

The reaction of 1-(2-phenylethyl)-4-piperidone with aniline (B41778) and potassium cyanide produces an α-aminonitrile, which is a key intermediate in the synthesis of carfentanil. dtic.mil This highlights the potential for similar transformations with 1-benzyl-2-ethylpiperidin-4-one.

Formation of Oxime Derivatives and Related Species

The ketone functionality readily reacts with hydroxylamine (B1172632) to form the corresponding oxime, 1-Benzyl-2-ethylpiperidin-4-one oxime. nih.govchemrevlett.com This reaction is a standard method for the conversion of ketones to oximes. byjus.com

These oxime derivatives can undergo further transformations, most notably the Beckmann rearrangement. byjus.comwikipedia.org In this acid-catalyzed reaction, the oxime is converted into a lactam (an amide within a ring). wikipedia.orgmasterorganicchemistry.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org Various acids, such as sulfuric acid and polyphosphoric acid, can be used to catalyze this rearrangement. wikipedia.org The reaction can also be promoted by other reagents like tosyl chloride and thionyl chloride. wikipedia.org

Reactions Involving the Piperidine (B6355638) Nitrogen (N-1 Position)

The nitrogen atom within the piperidine ring, bearing a benzyl (B1604629) group, is another key site for chemical modification, allowing for changes to the substitution pattern of the heterocyclic core.

N-Dealkylation and Subsequent Re-alkylation Pathways

The removal of the N-benzyl group, a process known as N-debenzylation, is a critical step in the synthesis of various piperidine derivatives. guidechem.com This deprotection is often achieved through catalytic hydrogenation. guidechem.com Once the benzyl group is removed, the resulting secondary amine, 2-ethylpiperidin-4-one, can be re-alkylated with different substituents. This allows for the introduction of a wide range of functional groups at the N-1 position through reactions like alkylation and acylation. guidechem.com

Substitutions and Modifications at the N-Benzyl Moiety

While reactions often focus on the removal of the entire benzyl group, modifications to the benzyl ring itself are also possible. Research on related 1-benzylpiperidine (B1218667) derivatives has shown that substitutions can be made on the aromatic ring of the N-benzyl group. These modifications can influence the biological activity of the resulting compounds.

Transformations of the Ethyl Group (C-2 Position)

The ethyl group at the C-2 position of the piperidinone ring offers a handle for further molecular elaboration, allowing for the introduction of additional functionality and the modification of the steric and electronic properties of the molecule. These transformations can be broadly categorized into functionalization via C-H activation and modifications through side-chain reactions.

Functionalization via Selective C-H Activation

The selective activation of carbon-hydrogen bonds on the ethyl group represents a modern and efficient strategy for introducing new functional groups. While direct C-H activation studies on 1-benzyl-2-ethylpiperidin-4-one are not extensively documented, general principles from related N-alkylamine systems can be applied.

Transition metal-catalyzed C-H functionalization is a powerful tool for this purpose. For instance, palladium, rhodium, or copper catalysts could potentially mediate the coupling of the ethyl group with various partners. The proximity of the nitrogen atom can play a crucial role in directing these reactions to the C-2 position.

Table 1: Potential C-H Functionalization Reactions of the C-2 Ethyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Arylation | Aryl halide, Pd catalyst, base | 1-Benzyl-2-(1-aryl)ethylpiperidin-4-one |

| Alkenylation | Alkene, Rh catalyst, oxidant | 1-Benzyl-2-(alkenyl)ethylpiperidin-4-one |

| Oxidation | Oxidizing agent (e.g., KMnO4, RuO4) | 1-Benzyl-2-acetylpiperidin-4-one or further oxidized products |

It is important to note that achieving high selectivity for a specific C-H bond on the ethyl group (i.e., the methylene (B1212753) vs. the methyl) can be challenging and would likely depend on the specific catalyst and reaction conditions employed.

Modifications of the Ethyl Chain through Side-Chain Reactions

Traditional methods for modifying the ethyl group would typically involve initial functionalization, such as halogenation, followed by nucleophilic substitution or elimination reactions. For example, radical bromination using a reagent like N-bromosuccinimide (NBS) could potentially introduce a bromine atom at the benzylic-like position of the ethyl group, adjacent to the nitrogen. This bromide could then serve as a leaving group for subsequent reactions.

Table 2: Potential Side-Chain Reactions of a Functionalized C-2 Ethyl Group

| Starting Material | Reagents and Conditions | Potential Product |

| 1-Benzyl-2-(1-bromoethyl)piperidin-4-one | Nucleophile (e.g., -CN, -OR, -NR2) | 1-Benzyl-2-(1-substituted)ethylpiperidin-4-one |

| 1-Benzyl-2-(1-bromoethyl)piperidin-4-one | Base | 1-Benzyl-2-vinylpiperidin-4-one |

These modifications provide a pathway to a diverse range of derivatives with altered biological or chemical properties.

Ring-Opening and Rearrangement Reactions of the Piperidinone Core

The piperidinone core of 1-benzyl-2-ethylpiperidin-4-one can undergo various ring-opening and rearrangement reactions, often under specific conditions that destabilize the heterocyclic ring.

Ring-opening reactions could potentially be achieved through cleavage of the amide bond or by reactions involving the ketone. For example, strong reducing agents under harsh conditions might lead to the opening of the piperidine ring.

Rearrangement reactions of the piperidinone skeleton are also conceivable. Acid-catalyzed rearrangements, such as the Beckmann rearrangement of the corresponding oxime derivative, could lead to the formation of an expanded ring system, like a diazepanone. Another possibility is the Favorskii rearrangement, which would involve the treatment of an α-halo derivative of the ketone with a base, leading to a ring-contracted carboxylic acid derivative.

Table 3: Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Beckmann Rearrangement | Hydroxylamine, acid catalyst | Substituted diazepanone |

| Favorskii Rearrangement | Halogen, base | Substituted cyclopentanecarboxylic acid derivative |

| Reductive Ring Cleavage | Strong reducing agent (e.g., LiAlH4) at high temp. | Acyclic amino alcohol |

Further research is required to explore the specific conditions and outcomes of these transformations for 1-benzyl-2-ethylpiperidin-4-one.

Spectroscopic and Crystallographic Characterization of 1 Benzyl 2 Ethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1-Benzyl-2-ethylpiperidin-4-one in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-Benzyl-2-ethylpiperidin-4-one, the spectrum is characterized by distinct regions corresponding to the aromatic protons of the benzyl (B1604629) group, the piperidinone ring protons, and the protons of the C-2 ethyl substituent.

The five protons of the benzyl group's phenyl ring are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The two benzylic protons (CH₂-Ph) would present as a singlet at approximately δ 3.6 ppm.

The ethyl group at the C-2 position gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The piperidinone ring protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at C-2 would be a multiplet, coupled to the protons at C-3 and the methylene protons of the ethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | - |

| Benzylic (N-CH₂-Ar) | ~3.6 | Singlet | - |

| Piperidinone H-2 | Multiplet | Multiplet | - |

| Piperidinone H-3 | Multiplet | Multiplet | - |

| Piperidinone H-5 | Multiplet | Multiplet | - |

| Piperidinone H-6 | Multiplet | Multiplet | - |

| Ethyl (-CH₂CH₃) | Multiplet | Quartet | ~7.0 |

| Ethyl (-CH₂CH₃) | Multiplet | Triplet | ~7.0 |

Predicted data based on analysis of analogous structures.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The most downfield signal is typically the carbonyl carbon (C=O) of the piperidinone ring, expected around δ 208-210 ppm. The aromatic carbons of the benzyl group appear between δ 127 and 138 ppm. The introduction of the ethyl group at C-2 shifts the C-2 carbon signal significantly and also influences the chemical shifts of the adjacent C-3 and C-6 carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~209.0 |

| Aromatic C (Quaternary) | ~138.0 |

| Aromatic CH | 127.0 - 129.5 |

| Benzylic (N-CH₂-Ar) | ~63.0 |

| Piperidinone C-2 | ~60.0 |

| Piperidinone C-6 | ~54.0 |

| Piperidinone C-3 | ~45.0 |

| Piperidinone C-5 | ~45.0 |

| Ethyl (-CH₂) | ~25.0 |

| Ethyl (-CH₃) | ~12.0 |

Predicted data based on analysis of analogous structures.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the C-2 proton and the methylene protons of the ethyl group, as well as between the adjacent protons on the piperidinone ring (e.g., H-2 with H-3, H-5 with H-6).

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the stereochemistry at the C-2 position, for instance, by showing correlations between the C-2 proton and other protons on the piperidinone ring, which would help define its axial or equatorial orientation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 1-Benzyl-2-ethylpiperidin-4-one is expected to show several characteristic absorption bands. The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the six-membered ring ketone, typically appearing around 1720 cm⁻¹. Other significant peaks include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule and the C-N stretching of the tertiary amine.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Piperidinone & Ethyl | 2850 - 3000 |

| C=O Stretch (Ketone) | Piperidinone Ring | ~1720 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C-N Stretch (Tertiary Amine) | Piperidinone Ring | 1000 - 1250 |

Predicted data based on analysis of analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For 1-Benzyl-2-ethylpiperidin-4-one (C₁₄H₁₉NO), the calculated molecular weight is approximately 217.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217.

The fragmentation pattern would provide further structural confirmation. Key expected fragments include:

A prominent peak at m/z 91 , corresponding to the stable benzyl cation ([C₇H₇]⁺), formed by cleavage of the bond between the nitrogen and the benzylic carbon.

Loss of the ethyl group (C₂H₅), resulting in a fragment at m/z 188 .

Alpha-cleavage adjacent to the nitrogen atom, leading to various charged fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in 1-Benzyl-2-ethylpiperidin-4-one are the phenyl group of the benzyl substituent and the carbonyl group of the ketone.

The phenyl group is expected to exhibit characteristic π → π* transitions, typically with a strong absorption band (the E2-band) around 210 nm and a weaker, structured band (the B-band) around 260 nm.

The carbonyl group will show a weak n → π* transition at a longer wavelength, typically in the range of 280-300 nm. The ethyl group is an auxochrome and is not expected to significantly alter the position of these main absorption bands compared to 1-benzyl-4-piperidone.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-Crystal X-ray Structure Elucidation

A comprehensive search of scientific literature and crystallographic databases for the single-crystal X-ray structure of 1-Benzyl-2-ethylpiperidin-4-one did not yield any specific experimental data. As of the latest available information, the crystal structure for this particular compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed journals.

Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for 1-Benzyl-2-ethylpiperidin-4-one are not available.

Table 1: Crystallographic Data for 1-Benzyl-2-ethylpiperidin-4-one

| Parameter | Value |

| Chemical Formula | C₁₄H₁₉NO |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Conformational Analysis in the Crystalline State

In the absence of direct experimental X-ray diffraction data for 1-Benzyl-2-ethylpiperidin-4-one, a definitive conformational analysis in the crystalline state cannot be presented. However, insights into the likely conformation can be inferred from the analysis of structurally related piperidin-4-one derivatives.

Generally, the piperidin-4-one ring is expected to adopt a chair conformation, as this minimizes torsional and steric strain. In many reported crystal structures of N-benzylpiperidin-4-one derivatives, the piperidine (B6355638) ring is found in a chair conformation with the substituents occupying equatorial or axial positions to minimize steric hindrance. For instance, in derivatives of t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one, the piperidine rings adopt a chair conformation where the benzyl and phenyl groups are situated in equatorial positions. chemrevlett.com

Computational and Theoretical Studies of 1 Benzyl 2 Ethylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1-benzyl-2-ethylpiperidin-4-one. These methods provide a molecular-level depiction of the compound's characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry and electronic structure of molecules. For 1-benzyl-2-ethylpiperidin-4-one, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. nih.gov The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

The resulting optimized geometry would reveal key structural features. The piperidin-4-one ring is expected to adopt a chair conformation to minimize steric strain. The bulky benzyl (B1604629) group on the nitrogen atom and the ethyl group at the C2 position would likely occupy equatorial positions to reduce steric hindrance. Theoretical calculations for related N-benzylpiperidone structures support the preference for a chair conformation of the piperidine (B6355638) ring. nih.gov

| Parameter | Predicted Value |

| Piperidine Ring Conformation | Chair |

| Benzyl Group Orientation | Equatorial |

| Ethyl Group Orientation | Equatorial |

| This table presents predicted geometric parameters for 1-Benzyl-2-ethylpiperidin-4-one based on DFT calculations of analogous compounds. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In 1-benzyl-2-ethylpiperidin-4-one, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the benzyl group. The LUMO, on the other hand, would likely be centered on the carbonyl group (C=O) of the piperidin-4-one ring, which is an electron-deficient site. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar piperidine derivatives have shown that the HOMO and LUMO are often localized on different parts of the molecule, which influences their reactivity patterns. nih.gov

| Molecular Orbital | Predicted Location |

| HOMO | Nitrogen atom, Benzyl group |

| LUMO | Carbonyl group |

| This table outlines the predicted localization of the frontier molecular orbitals in 1-Benzyl-2-ethylpiperidin-4-one. |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are prone to nucleophilic attack.

For 1-benzyl-2-ethylpiperidin-4-one, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atoms of the piperidine ring and the benzyl group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The nitrogen atom's potential would be influenced by its bonding environment and the steric hindrance from the benzyl and ethyl groups. The MEP analysis of related compounds confirms that the carbonyl oxygen is the most electronegative site. nih.gov

Conformational and Stereochemical Analysis

The conformational flexibility and stereochemistry of 1-benzyl-2-ethylpiperidin-4-one are critical determinants of its biological activity and physical properties.

Energy Minimization and Conformational Searching Methodologies

Due to the presence of multiple rotatable bonds, 1-benzyl-2-ethylpiperidin-4-one can exist in numerous conformations. To identify the most stable conformers, a systematic conformational search is performed. This involves generating a large number of possible conformations by rotating the single bonds and then subjecting each conformation to energy minimization using molecular mechanics or quantum chemical methods.

The piperidine ring can exist in chair, boat, and twist-boat conformations. However, the chair conformation is generally the most stable. For 1-benzyl-2-ethylpiperidin-4-one, the conformational analysis would focus on the orientation of the benzyl and ethyl substituents on the piperidine ring. The equatorial positioning of these bulky groups is expected to be energetically more favorable than the axial orientation due to the avoidance of 1,3-diaxial interactions.

Prediction of Stereoisomer Stability and Interconversion Barriers

1-Benzyl-2-ethylpiperidin-4-one possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S). The presence of the chiral center introduces the possibility of different diastereomers depending on the relative orientation of the ethyl group.

Computational methods can be used to predict the relative stabilities of these stereoisomers. By calculating the ground-state energies of the different isomers, it is possible to determine the most stable configuration. The energy barriers for interconversion between different conformers and stereoisomers can also be calculated. These barriers provide information on the kinetic stability of each isomer and the feasibility of their separation. For piperidine derivatives, the energy barrier for ring inversion from one chair conformation to another is a key parameter that can be computationally estimated.

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting and validating spectroscopic data, offering a powerful complement to experimental measurements. By simulating molecular properties, researchers can gain a deeper understanding of the observed spectra.

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a key application of computational chemistry in structural analysis. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a robust approach for calculating NMR shielding tensors. nih.govgaussian.com For molecules like 1-benzyl-2-ethylpiperidin-4-one, this method can predict the ¹H and ¹³C chemical shifts.

Theoretical calculations on related N-substituted piperidine and pyrrolidine (B122466) derivatives have demonstrated a strong correlation between computed and experimental NMR data. researchgate.net Studies on other substituted piperidines have also shown that satisfactory agreement between experimental chemical shifts and theoretical values from GIAO/DFT calculations can be achieved, with high correlation coefficients. researchgate.net These calculations are crucial for assigning signals in complex spectra and for confirming the stereochemistry of the molecule, such as the relative orientation of the ethyl group at the C2 position.

For 1-benzyl-2-ethylpiperidin-4-one, a typical computational study would involve geometry optimization followed by GIAO calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for a Model 2-Substituted Piperidin-4-one using the GIAO/DFT Method

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 58.7 | 3.15 |

| C3 | 45.2 | 2.50, 2.75 |

| C4 (C=O) | 208.1 | - |

| C5 | 45.2 | 2.50, 2.75 |

| C6 | 52.3 | 2.80, 3.10 |

| N-CH₂ | 55.9 | 3.60 |

| Benzyl-C | 138.5, 129.0, 128.5, 127.2 | 7.20-7.40 |

| Ethyl-CH₂ | 25.4 | 1.60 |

| Ethyl-CH₃ | 12.1 | 0.95 |

Note: The values in this table are hypothetical and representative of what would be expected from GIAO calculations on a similar structure. Actual values for 1-benzyl-2-ethylpiperidin-4-one would require specific calculations.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can accurately calculate these vibrational frequencies. researchgate.net These calculations are not only crucial for assigning experimental bands but also for confirming that an optimized geometry corresponds to a true energy minimum.

For 1-benzyl-2-ethylpiperidin-4-one, theoretical calculations would predict the frequencies and intensities of key vibrational modes. This includes the characteristic C=O stretch of the piperidinone ring, the C-N stretching vibrations, and the various modes associated with the benzyl and ethyl groups. Comparing the calculated spectrum with the experimental one can validate the proposed structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Model Piperidin-4-one Derivative

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | 1715 |

| C-N (ring) | Stretching | 1150-1250 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| N-CH₂ (benzyl) | Stretching | 1450 |

Note: These are representative values. The exact frequencies for 1-benzyl-2-ethylpiperidin-4-one would be determined by specific DFT calculations.

Investigation of Intramolecular Interactions and Electronic Effects

Computational analyses can reveal subtle electronic effects within a molecule that govern its conformation and reactivity.

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate hyperconjugative interactions. mdpi.com In the 1-benzyl-2-ethylpiperidin-4-one system, these interactions involve the delocalization of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) anti-bonding orbitals. For instance, the interaction between the nitrogen lone pair and the anti-bonding orbitals of adjacent C-C or C-H bonds can influence the conformational preferences of the piperidine ring. The NBO analysis quantifies the energy of these interactions, providing insight into their structural consequences.

Reaction Mechanism Modeling using Computational Methods

Computational chemistry is a valuable tool for elucidating reaction mechanisms. For the synthesis of 1-benzyl-2-ethylpiperidin-4-one, which can be prepared through reactions like the Mannich condensation or Michael addition, computational modeling can map out the entire reaction pathway. nih.govacs.org This involves identifying transition states, intermediates, and calculating the activation energies for each step. Such studies can explain the observed stereoselectivity of the reaction, for example, why the ethyl group might preferentially adopt an equatorial position. nih.gov By understanding the energetic landscape of the reaction, conditions can be optimized to improve yields and favor the formation of the desired product.

Synthetic Utility of 1 Benzyl 2 Ethylpiperidin 4 One in Chemical Research

Role as a Versatile Synthetic Building Block

The strategic placement of functional groups on the 1-Benzyl-2-ethylpiperidin-4-one scaffold makes it a highly valuable intermediate in organic synthesis. The ketone allows for a wide range of classical carbonyl reactions, the nitrogen atom can participate in various coupling and cyclization reactions, and the chiral center at the C-2 position offers a handle for controlling the stereochemistry of subsequent products.

Precursor for the Synthesis of Complex Heterocyclic Systems

The 1-Benzyl-2-ethylpiperidin-4-one core is adeptly suited for constructing more elaborate heterocyclic frameworks. A notable synthetic route to access such chiral 2-substituted 4-piperidones is through a double aza-Michael reaction using divinyl ketones. acs.orgresearchgate.net This method provides an efficient and atom-economical pathway to these valuable building blocks. acs.org

Once formed, this piperidinone can be used to create analogues of biologically active compounds. For instance, it serves as a key precursor in the synthesis of analogues of Donepezil, a drug used for treating Alzheimer's disease. acs.orgresearchgate.net The synthesis involves converting the 2-substituted piperidone into an aldehyde intermediate, which then undergoes an aldol (B89426) condensation with an indanone moiety. acs.orgnih.gov This approach allows for the introduction of chirality at the 2-position of the piperidine (B6355638) ring, which can influence the pharmacological profile of the final compound. acs.orgacs.org

This table illustrates the use of 2-substituted piperidones as scaffolds for creating a library of Donepezil analogues. The variation in the 'R' group at the C-2 position allows for the exploration of structure-activity relationships. Data adapted from a study on chirally enriched Donepezil analogues. acs.org

Scaffold for Chemical Library Synthesis and Diversification

The inherent functionality of 1-Benzyl-2-ethylpiperidin-4-one makes it an excellent scaffold for generating chemical libraries for drug discovery and medicinal chemistry research. The ability to modify the structure at multiple positions enables the creation of a diverse set of molecules from a single core intermediate.

Key diversification points include:

The C-4 Ketone: Can be converted to alcohols, alkenes, amines, and spirocycles through reactions like reduction, Wittig-type olefination, reductive amination, and condensation reactions. sigmaaldrich.comsigmaaldrich.com

The N-Benzyl Group: Can be removed or replaced to introduce different substituents on the nitrogen atom.

The C-2 Ethyl Group: While less commonly modified, advanced C-H activation methods could potentially allow for further functionalization.

Research has shown that piperidones are valuable platforms for creating hybrid compounds with potential antitumor effects by conjugating them with other biologically active molecules, such as natural products. nih.gov The synthesis of analogues of the acetylcholinesterase inhibitor Donepezil, where the substituent at the 2-position of the piperidine ring is varied, is a prime example of using this scaffold for diversification to probe structure-activity relationships. acs.orgacs.org

Application in Catalyst and Ligand Design Research Utilizing Piperidinone Motifs

The rigid, chiral structure of piperidine derivatives makes them attractive scaffolds for the design of ligands in asymmetric catalysis. While direct application of 1-Benzyl-2-ethylpiperidin-4-one in this area is not extensively documented, the broader class of chiral piperidines and related N-heterocycles is widely used. nih.govnih.gov

The C2-symmetrical scaffold of related 2,5-disubstituted pyrrolidines, for example, is a privileged structure in metal and organocatalysis. nih.gov Similarly, chiral morpholines, which are structurally related, have been synthesized via asymmetric hydrogenation and serve as key intermediates for bioactive compounds. nih.gov The stereocenter adjacent to the nitrogen or oxygen in these heterocycles is crucial for inducing enantioselectivity in catalytic transformations. This suggests that chiral piperidinones like the title compound could be valuable precursors for novel ligands, where the ketone is transformed into a coordinating group and the chiral center influences the catalyst's spatial environment.

Model Compound for Mechanistic Organic Chemistry Studies

Substituted piperidinones are valuable as model compounds for studying the mechanisms of fundamental organic reactions, particularly those involving stereoselectivity. The presence of a stereocenter at the C-2 position in 1-Benzyl-2-ethylpiperidin-4-one makes it a suitable substrate for investigating diastereoselective reactions at the C-4 ketone.

For example, studies on the reduction of substituted piperidinones have provided insights into the facial selectivity of hydride attack, which is influenced by the steric and electronic nature of the substituents on the ring. The stereochemical outcome of reactions like the aza-Michael addition to form the piperidine ring itself is a subject of mechanistic inquiry, with factors like the choice of catalyst and reaction conditions determining the cis/trans configuration of the product. ntu.edu.sg Mechanistic studies on related systems, such as the oxidation of sulfenamides, have utilized piperidine-containing substrates to probe the role of hydrogen bonding and nucleophilicity in controlling reactivity and stereocontrol. acs.org

Future Directions in the Synthetic Exploration and Derivatization of 1-Benzyl-2-ethylpiperidin-4-one

The synthetic potential of 1-Benzyl-2-ethylpiperidin-4-one and related 2-substituted piperidinones is far from exhausted. Future research is likely to focus on several key areas:

Development of Novel Cyclization Methods: While the aza-Michael reaction is effective, exploring new catalytic methods, such as gold-catalyzed annulations or radical-mediated cyclizations, could provide alternative and potentially more efficient routes to these scaffolds. mdpi.comajchem-a.com

Asymmetric Catalysis: A significant future direction is the development of highly enantioselective methods to synthesize these compounds, moving beyond chiral auxiliaries to catalytic asymmetric approaches. This would make chirally pure 2-substituted piperidinones more accessible for applications in medicinal chemistry and ligand design. rsc.org

Broader Application in Medicinal Chemistry: The successful use of this scaffold in creating Donepezil analogues suggests its potential for developing inhibitors for other biological targets. acs.orgnih.gov Future work could involve creating libraries based on this core for screening against a wider range of enzymes and receptors, such as NLRP3 inhibitors or kappa-opioid receptor modulators. nih.govnih.gov

C-H Functionalization: The application of modern C-H activation/functionalization strategies could unlock new avenues for derivatization, allowing for the direct introduction of functional groups at otherwise unreactive positions on the piperidine ring. This would vastly expand the chemical space accessible from this versatile scaffold. nih.gov

Q & A

Q. What are the recommended safety precautions when handling 1-Benzyl-2-ethylpiperidin-4-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling volatile forms to prevent inhalation exposure .

- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from ignition sources and oxidizing agents .

Q. What are the standard synthetic routes for preparing 1-Benzyl-2-ethylpiperidin-4-one, and how can reaction conditions be optimized?

Answer:

- Core Strategy: Utilize reductive amination or nucleophilic substitution to introduce the benzyl and ethyl groups onto the piperidin-4-one scaffold. For example, react piperidin-4-one with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Optimization: Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to control regioselectivity. Monitor progress via TLC or GC-MS to identify optimal reaction times .

Q. How can researchers confirm the structural identity and purity of 1-Benzyl-2-ethylpiperidin-4-one using spectroscopic methods?

Answer:

- NMR Analysis: Use ¹H/¹³C NMR to verify substitution patterns. Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the piperidinone carbonyl (δ ~205 ppm in ¹³C NMR) .

- Purity Assessment: Employ GC with FID detection (≥95% purity threshold) or HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities .

Advanced Research Questions

Q. What advanced crystallization strategies are recommended for resolving structural ambiguities in 1-Benzyl-2-ethylpiperidin-4-one derivatives?

Answer:

- Crystallization Setup: Use slow vapor diffusion (e.g., ether into dichloromethane) to grow single crystals. For challenging cases, employ seeding or temperature-gradient methods .

- X-ray Refinement: Process data with SHELXL for anisotropic displacement parameters. Use WinGX to visualize electron density maps and validate hydrogen bonding networks .

Q. How should researchers design kinetic and thermodynamic studies to investigate the reactivity of 1-Benzyl-2-ethylpiperidin-4-one in nucleophilic addition reactions?

Answer:

- Kinetic Experiments: Monitor reaction rates via UV-Vis spectroscopy under pseudo-first-order conditions. Vary nucleophile concentration (e.g., Grignard reagents) to determine rate constants .

- Thermodynamic Analysis: Use isothermal titration calorimetry (ITC) to measure enthalpy changes. Compare DFT-calculated activation energies (e.g., Gaussian software) with experimental data to validate mechanisms .

Q. What methodological considerations are critical when developing HPLC or GC-MS protocols for quantifying trace impurities in 1-Benzyl-2-ethylpiperidin-4-one samples?

Answer:

- Column Selection: Use a polar-embedded C18 column (HPLC) or a mid-polarity capillary column (GC-MS) to resolve structurally similar byproducts .

- Detection Limits: Optimize MS parameters (e.g., electron impact ionization at 70 eV) to achieve ppb-level sensitivity. Validate methods using spiked samples with known impurity standards .

Q. How can researchers address contradictions in pharmacological data (e.g., receptor binding vs. enzyme inhibition) for 1-Benzyl-2-ethylpiperidin-4-one derivatives?

Answer:

- Data Reconciliation: Perform dose-response assays (e.g., IC₅₀ vs. EC₅₀ comparisons) under standardized conditions (pH, temperature). Use statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies: Employ competitive binding assays with radiolabeled ligands or CRISPR-edited cell lines to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.